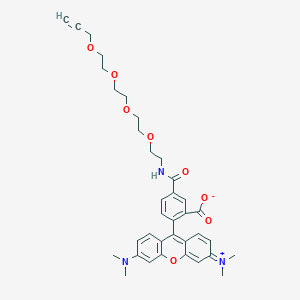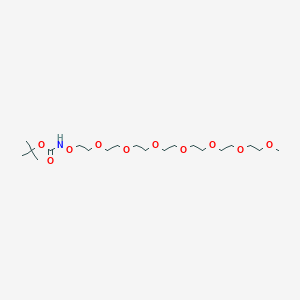
t-Boc-Aminooxy-PEG7-methane
Descripción general
Descripción
t-Boc-Aminooxy-PEG7-methane is a compound that features a t-Boc-Aminooxy group and a methane group. It is a crosslinker with a hydrophilic polyethylene glycol (PEG) spacer, which enhances its solubility in aqueous media . The compound is often used in the synthesis of PROTACs (proteolysis-targeting chimeras), which are molecules designed to degrade specific proteins .
Aplicaciones Científicas De Investigación
t-Boc-Aminooxy-PEG7-methane has a wide range of applications in scientific research, including:
Mecanismo De Acción
Target of Action
t-Boc-Aminooxy-PEG7-methane is primarily used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are bifunctional molecules that bind to a target protein and an E3 ubiquitin ligase . The primary targets of this compound, therefore, are the proteins that are intended to be degraded by the PROTAC.
Mode of Action
This compound acts as a linker in PROTACs, connecting a ligand for an E3 ubiquitin ligase and a ligand for the target protein . The t-Boc-Aminooxy group can be deprotected under mild acidic conditions . This interaction results in the formation of a ternary complex, which leads to the ubiquitination and subsequent degradation of the target protein .
Biochemical Pathways
The key biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system . This system is responsible for protein degradation within cells. When a PROTAC molecule binds to its targets, it triggers the ubiquitination of the target protein. The ubiquitinated protein is then recognized by the proteasome, a large protein complex that degrades unneeded or damaged proteins by proteolysis.
Pharmacokinetics
The hydrophilic peg spacer in the molecule is known to increase solubility in aqueous media , which could potentially enhance its bioavailability
Result of Action
The primary result of the action of this compound is the degradation of the target protein . By linking the target protein to an E3 ubiquitin ligase, it facilitates the ubiquitination and subsequent degradation of the target protein. This can have various effects at the molecular and cellular level, depending on the function of the target protein.
Action Environment
The action of this compound, like many other biochemical reactions, can be influenced by various environmental factors. For instance, the pH of the environment could affect the deprotection of the t-Boc-Aminooxy group . .
Análisis Bioquímico
Biochemical Properties
t-Boc-Aminooxy-PEG7-methane plays a crucial role in biochemical reactions as a crosslinker. It interacts with various enzymes, proteins, and other biomolecules. The t-Boc-aminooxy group can form stable oxime bonds with carbonyl groups, facilitating the conjugation of biomolecules. This interaction is essential for the synthesis of PROTACs, where this compound acts as a linker between a ligand for an E3 ubiquitin ligase and a target protein .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By acting as a linker in PROTACs, it facilitates the targeted degradation of specific proteins, thereby modulating cellular functions. This targeted protein degradation can impact cell signaling pathways and gene expression, leading to changes in cellular metabolism and overall cell function .
Molecular Mechanism
The molecular mechanism of this compound involves its role as a PROTAC linker. It forms stable oxime bonds with carbonyl groups, enabling the conjugation of ligands for E3 ubiquitin ligases and target proteins. This conjugation facilitates the recruitment of the target protein to the ubiquitin-proteasome system, leading to its selective degradation. This process involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is stable under recommended storage conditions, but its activity may degrade over extended periods. Long-term studies have shown that this compound can maintain its function in in vitro and in vivo settings, although its stability and degradation need to be monitored to ensure consistent results .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it effectively facilitates targeted protein degradation without significant adverse effects. At higher doses, there may be threshold effects, including potential toxicity or adverse reactions. It is essential to optimize the dosage to achieve the desired effects while minimizing any toxic or adverse effects .
Metabolic Pathways
This compound is involved in metabolic pathways related to protein degradation. It interacts with enzymes and cofactors involved in the ubiquitin-proteasome system, facilitating the targeted degradation of specific proteins. This interaction can affect metabolic flux and metabolite levels, influencing overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The hydrophilic PEG spacer enhances its solubility and distribution in aqueous media, allowing it to reach its target sites effectively. This distribution is crucial for its function as a PROTAC linker, ensuring that it can facilitate targeted protein degradation .
Subcellular Localization
This compound’s subcellular localization is influenced by its targeting signals and post-translational modifications. It can be directed to specific compartments or organelles within the cell, where it exerts its activity. This localization is essential for its function in targeted protein degradation, ensuring that it can interact with its target proteins and facilitate their degradation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of t-Boc-Aminooxy-PEG7-methane typically involves the protection of the aminooxy group with a t-Boc (tert-butoxycarbonyl) group. The protected amine can be deprotected under mild acidic conditions . The hydrophilic PEG spacer is incorporated to increase solubility in aqueous media .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with a focus on maintaining high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions
t-Boc-Aminooxy-PEG7-methane undergoes several types of chemical reactions, including:
Deprotection Reactions: The t-Boc group can be removed under mild acidic conditions to yield the free aminooxy group.
Substitution Reactions: The aminooxy group can participate in nucleophilic substitution reactions, forming new bonds with various electrophiles.
Common Reagents and Conditions
Deprotection: Mild acids such as trifluoroacetic acid (TFA) are commonly used to remove the t-Boc group.
Substitution: Various electrophiles can be used, depending on the desired product.
Major Products Formed
The major products formed from these reactions include the deprotected aminooxy compound and various substituted derivatives, depending on the electrophiles used .
Comparación Con Compuestos Similares
Similar Compounds
t-Boc-Aminooxy-PEG4-methane: Similar structure but with a shorter PEG spacer.
t-Boc-Aminooxy-PEG12-methane: Similar structure but with a longer PEG spacer.
Uniqueness
t-Boc-Aminooxy-PEG7-methane is unique due to its optimal PEG spacer length, which balances solubility and flexibility, making it suitable for a wide range of applications .
Propiedades
IUPAC Name |
tert-butyl N-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H41NO10/c1-20(2,3)31-19(22)21-30-18-17-29-16-15-28-14-13-27-12-11-26-10-9-25-8-7-24-6-5-23-4/h5-18H2,1-4H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHBBQGFKPNMZRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NOCCOCCOCCOCCOCCOCCOCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H41NO10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501140224 | |
| Record name | 3,6,9,12,15,18,21,24-Octaoxa-2-azapentacosanoic acid, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501140224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
455.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2055041-27-3 | |
| Record name | 3,6,9,12,15,18,21,24-Octaoxa-2-azapentacosanoic acid, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2055041-27-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,6,9,12,15,18,21,24-Octaoxa-2-azapentacosanoic acid, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501140224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


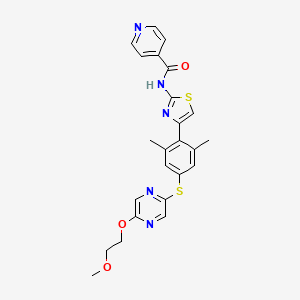

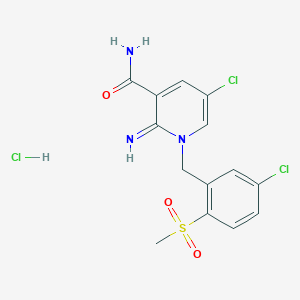
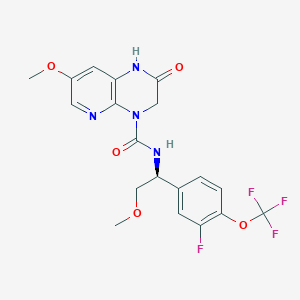
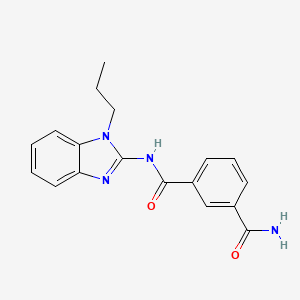
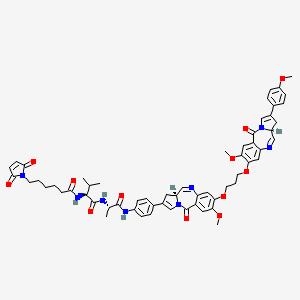
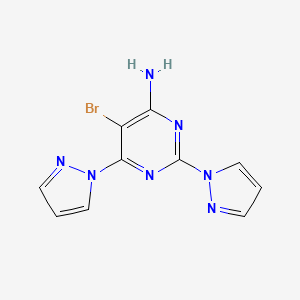
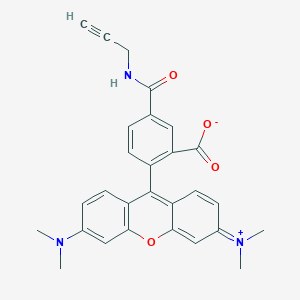
![5-(6-aminohexylcarbamoyl)-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate](/img/structure/B611137.png)
